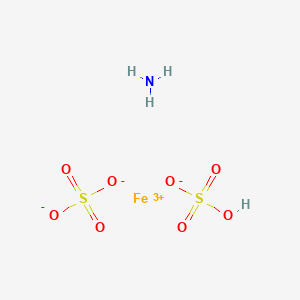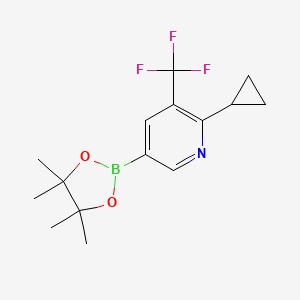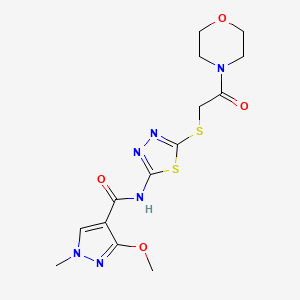![molecular formula C19H20F2N4O3S B3017082 6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251627-49-2](/img/structure/B3017082.png)
6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H20F2N4O3S and its molecular weight is 422.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of triazolopyridines and related compounds involves cycloaddition reactions, providing a diverse class of compounds with good yields and regioselectivity. For instance, the reaction of dihydropyridin-2-one derivatives with azides or isocyanides has led to the creation of triazolopyridin-5-ones and pyrrolopyridin-2-ones, showcasing the versatility of these chemical reactions in generating complex heterocycles (Gao & Lam, 2008). Another approach involves the reaction of diamino-dihydropyridine derivatives with electrophilic reagents, yielding triazolopyridines, pyridotriazines, and pyridotriazepines incorporating chromone moiety (Abdel-Megid et al., 2013).
Biological Activities
These compounds are of interest due to their significant biological activities. For example, novel thiazolotriazolopyridine derivatives have been synthesized and shown to possess substantial antimicrobial activity against a range of bacteria and fungi (Suresh, Lavanya, & Rao, 2016). This suggests potential applications in developing new antimicrobial agents. Additionally, compounds like AZD3514, a triazolopyridazine derivative, have been explored as androgen receptor downregulators for the treatment of advanced prostate cancer, highlighting the therapeutic potential of these molecules in oncology (Bradbury et al., 2013).
Antioxidant Properties
The antioxidant activity of certain triazolopyridines has been evaluated, demonstrating their capacity to scavenge free radicals. This property is crucial for the development of novel antioxidants that could mitigate oxidative stress-related diseases (Abuelizz et al., 2020).
Material Science Applications
In material science, the modification of molecules like arabinogalactan with triazolyl functions through copper-catalyzed 1,3-dipolar addition showcases the application of these compounds beyond biomedical research, indicating their versatility in chemical synthesis and potential in creating new materials (Grischenko et al., 2015).
Propriétés
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S/c20-15-9-14(10-16(21)11-15)12-25-19(26)24-13-17(5-6-18(24)22-25)29(27,28)23-7-3-1-2-4-8-23/h5-6,9-11,13H,1-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNZVDNCVXKNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)
![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)




![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)
![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)
